molecular formula C24H25ClN2O4 B11309327 6-chloro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11309327
M. Wt: 440.9 g/mol
InChI Key: QZOYAKDPBMKJTO-UHFFFAOYSA-N
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Description

6-chloro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative, under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with an appropriate electrophile.

    Formation of the Amide Bond: The final step involves the formation of the amide bond, typically through a condensation reaction between the carboxylic acid group of the chromene core and an amine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the chromene core are crucial for its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. For example, it may inhibit an enzyme involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one.

    Chromene Derivatives: Compounds with a chromene core, such as coumarins and flavonoids.

Uniqueness

6-chloro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a pyrrolidine ring, a methoxyphenyl group, and a chromene core

Properties

Molecular Formula

C24H25ClN2O4

Molecular Weight

440.9 g/mol

IUPAC Name

6-chloro-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C24H25ClN2O4/c1-15-11-22-18(12-19(15)25)21(28)13-23(31-22)24(29)26-14-20(27-9-3-4-10-27)16-5-7-17(30-2)8-6-16/h5-8,11-13,20H,3-4,9-10,14H2,1-2H3,(H,26,29)

InChI Key

QZOYAKDPBMKJTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NCC(C3=CC=C(C=C3)OC)N4CCCC4

Origin of Product

United States

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